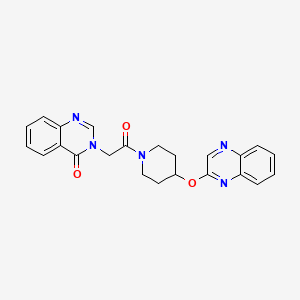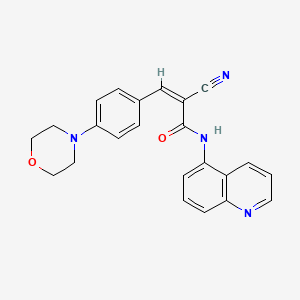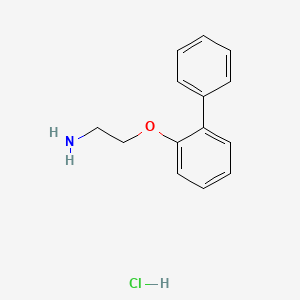![molecular formula C18H19NO5 B2383570 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide CAS No. 1105208-46-5](/img/structure/B2383570.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . These compounds have been characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography . This provides detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential uses in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . These include the boiling point, density, and pKa .Scientific Research Applications
Research Applications of Related Compounds
Biological Activity and Chemical Synthesis : Compounds with benzodioxole moieties, similar to the one in the queried chemical structure, have been explored for various biological activities. For instance, certain derivatives have shown chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, indicating potential applications in developing antimicrobial agents (Atta-ur-rahman et al., 1997).
Synthetic Methodologies : Research into synthetic methodologies for creating compounds with related structures, such as 2,3-dihydrobenzo[1,4]dioxine derivatives, highlights the chemical interest in these frameworks for their potential in medicinal chemistry and as intermediates in organic synthesis. This demonstrates the versatility and utility of such compounds in designing pharmacologically relevant molecules (B. Gabriele et al., 2006).
Pharmacological Probes : The structural similarity to benzoxazolone derivatives, known as "privileged scaffolds" in medicinal chemistry, suggests potential utility in drug discovery. These scaffolds are valued for their ability to mimic phenol or catechol in a metabolically stable template, leading to therapeutic applications across a wide range of conditions, including analgesic, anti-inflammatory, antipsychotic, and neuroprotective agents (J. Poupaert et al., 2005).
Antimicrobial and Anti-inflammatory Agents : Novel synthetic routes and biological evaluations of compounds incorporating similar structural motifs have been explored for their antimicrobial and anti-inflammatory properties, further underscoring the relevance of such chemical structures in developing new therapeutic agents (B. V. Kendre et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-13(24-15-7-8-16-17(11-15)23-12-22-16)18(20)19-9-10-21-14-5-3-2-4-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOFVXUVNPTXAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=CC=C1)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2383492.png)

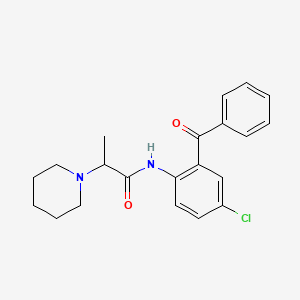
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

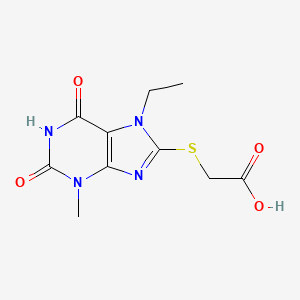
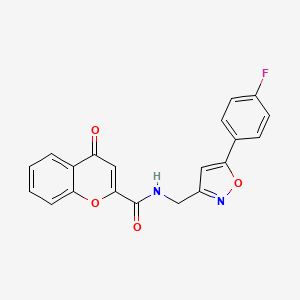
![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)
